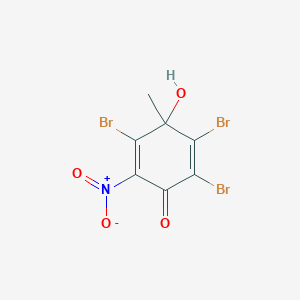
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine, hydroxyl, methyl, and nitro functional groups attached to a cyclohexa-2,5-dien-1-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetone. The reaction conditions often include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitro group can be reduced to an amine.
Rearrangement Reactions: The compound can undergo rearrangement under specific conditions, leading to different structural isomers.
Common Reagents and Conditions
Bromination: Bromine in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 2,3,5-Tribromo-4-oxo-4-methyl-6-nitrocyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-amino-cyclohexa-2,5-dien-1-one.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Similar structure but with an additional bromine atom.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the nitro group and has tert-butyl groups instead of bromine atoms.
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Contains a methoxy group and additional hydroxyl groups.
Eigenschaften
CAS-Nummer |
105590-22-5 |
|---|---|
Molekularformel |
C7H4Br3NO4 |
Molekulargewicht |
405.82 g/mol |
IUPAC-Name |
2,3,5-tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4Br3NO4/c1-7(13)5(9)2(8)4(12)3(6(7)10)11(14)15/h13H,1H3 |
InChI-Schlüssel |
CTZLVPTZJWYAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=O)C(=C1Br)Br)[N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


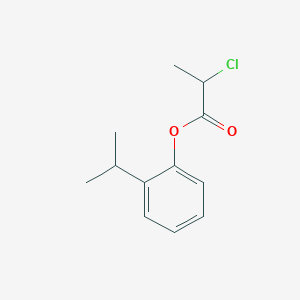
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
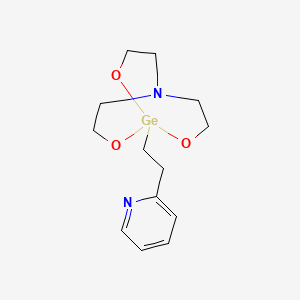
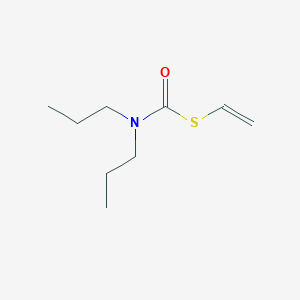
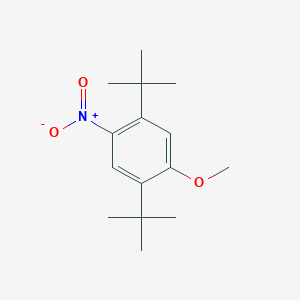
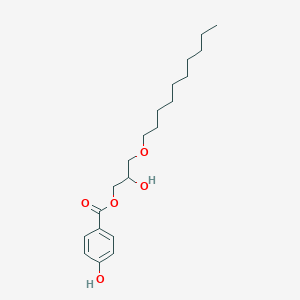
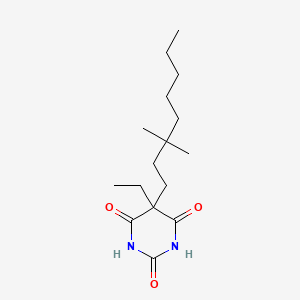
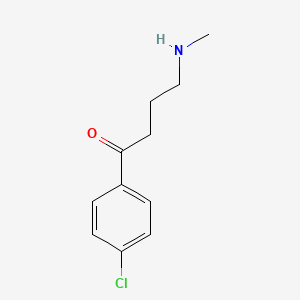
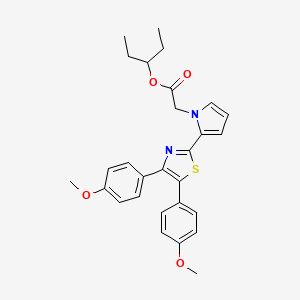
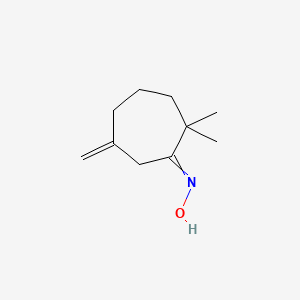

![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)

